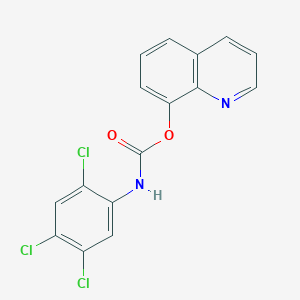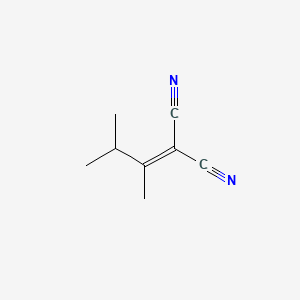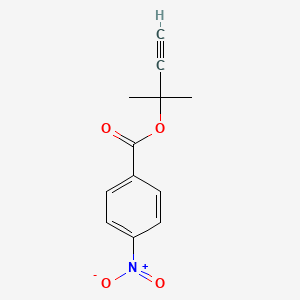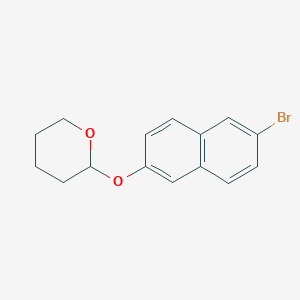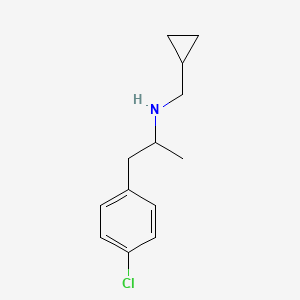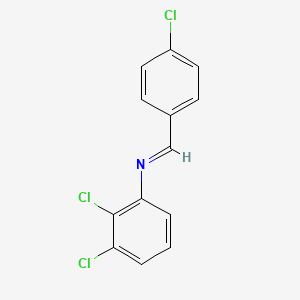
9-Isopropyl-2-nitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Isopropyl-2-nitro-9H-fluorene is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.303 g/mol It is a derivative of fluorene, characterized by the presence of an isopropyl group at the 9th position and a nitro group at the 2nd position
Preparation Methods
The synthesis of 9-Isopropyl-2-nitro-9H-fluorene typically involves the nitration of 9-isopropylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to prevent decomposition of the product.
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
9-Isopropyl-2-nitro-9H-fluorene undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Isopropyl-2-nitro-9H-fluorene depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group, which can interact with various biological targets. In oxidation reactions, the formation of ketones or carboxylic acids can lead to different biological activities .
The molecular targets and pathways involved in its biological effects are still under investigation. its derivatives are known to interact with enzymes and receptors, influencing cellular processes and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
9-Isopropyl-2-nitro-9H-fluorene can be compared with other nitrofluorene derivatives, such as:
9-Ethyl-2-nitro-9H-fluorene: Similar in structure but with an ethyl group instead of an isopropyl group.
3-Nitro-9H-fluoren-9-ol: Contains a hydroxyl group at the 9th position and a nitro group at the 3rd position.
2-Bromo-7-nitro-9H-fluorene: Features a bromine atom at the 2nd position and a nitro group at the 7th position.
Properties
CAS No. |
66009-04-9 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-nitro-9-propan-2-yl-9H-fluorene |
InChI |
InChI=1S/C16H15NO2/c1-10(2)16-14-6-4-3-5-12(14)13-8-7-11(17(18)19)9-15(13)16/h3-10,16H,1-2H3 |
InChI Key |
NFPGPULJXGEQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


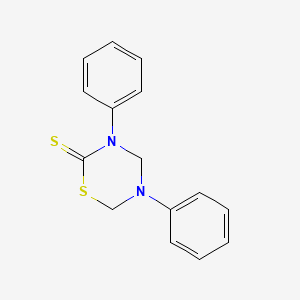
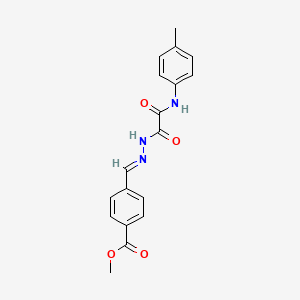
![4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11959124.png)

